molecular formula C23H24N2O6 B2929691 Isopropyl 2-methyl-5-(2-(2-(4-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate CAS No. 500274-82-8

Isopropyl 2-methyl-5-(2-(2-(4-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate

Cat. No.: B2929691
CAS No.: 500274-82-8
M. Wt: 424.453
InChI Key: XRMVHVWMWXCBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-methyl-5-(2-(2-(4-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoethoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-13(2)30-23(28)21-15(4)31-19-10-9-17(11-18(19)21)29-12-20(26)24-25-22(27)16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMVHVWMWXCBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-methyl-5-(2-(2-(4-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The structure includes a hydrazine moiety, which is often associated with anti-inflammatory and anticancer properties. The presence of the isopropyl group and the 4-methylbenzoyl substituent further enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₅

Structural Characteristics

  • Benzofuran Ring : Contributes to the compound's aromaticity and potential interactions with biological targets.
  • Hydrazine Group : Implicated in various biological activities including anti-tumor and anti-inflammatory effects.

Anticancer Properties

Research indicates that compounds containing hydrazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Hydrazine Derivatives

A study on hydrazine derivatives demonstrated their ability to inhibit tumor growth in vivo. The mechanism was attributed to the induction of oxidative stress in cancer cells, leading to apoptosis. This suggests that this compound may have similar effects.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, as many benzofuran derivatives are known to modulate inflammatory pathways.

Mechanism

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In vitro studies have shown that related compounds can significantly decrease levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

There is evidence suggesting that hydrazine-based compounds possess antimicrobial properties. Research indicates that derivatives similar to this compound exhibit activity against various bacterial strains.

Comparative Analysis

A comparative analysis of related compounds revealed varying degrees of antibacterial efficacy, with some derivatives showing potent activity against resistant strains of bacteria.

CompoundAntibacterial ActivityMechanism
Compound AModerateCell wall synthesis inhibition
Compound BHighDNA gyrase inhibition
Isopropyl 2-methyl...Potentially highUnknown; further studies needed

Toxicity Profile

Despite the promising biological activities, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies suggest low toxicity levels, particularly at therapeutic doses.

Toxicological Studies

In animal models, doses exceeding 500 mg/kg did not result in significant toxic symptoms, indicating a favorable safety profile for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.